molecular formula C5H14N2O B13248558 3-Hydrazinyl-2,2-dimethylpropan-1-ol

3-Hydrazinyl-2,2-dimethylpropan-1-ol

Cat. No.: B13248558
M. Wt: 118.18 g/mol
InChI Key: KIQPQSYPPJEETL-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C5H14N2O It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH2) attached to a 2,2-dimethylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with hydrazine hydrate. The reaction is usually carried out under reflux conditions, with the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

2,2-dimethylpropan-1-ol+hydrazine hydrateThis compound\text{2,2-dimethylpropan-1-ol} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2,2-dimethylpropan-1-ol+hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

3-Hydrazinyl-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2,2-dimethylpropan-1-ol is largely dependent on its chemical reactivity. The hydrazine group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity can be harnessed for biochemical probing or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simpler hydrazine derivative with broader applications but higher toxicity.

    2,2-Dimethylpropan-1-ol: The parent alcohol compound, lacking the hydrazine group.

    Phenylhydrazine: Another hydrazine derivative with different reactivity and applications.

Uniqueness

3-Hydrazinyl-2,2-dimethylpropan-1-ol is unique due to its combination of a hydrazine group and a 2,2-dimethylpropan-1-ol backbone. This structure imparts specific reactivity and properties that are distinct from other hydrazine derivatives, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

3-hydrazinyl-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H14N2O/c1-5(2,4-8)3-7-6/h7-8H,3-4,6H2,1-2H3

InChI Key

KIQPQSYPPJEETL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNN)CO

Origin of Product

United States

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